tert-Butyl 3,5-diaminopiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3,5-diaminopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H21N3O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two amino groups at positions 3 and 5, as well as a tert-butyl ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,5-diaminopiperidine-1-carboxylate typically involves the protection of the amino groups followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under basic conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,5-diaminopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3,5-diaminopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-diaminopiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or proteins through its amino groups, forming hydrogen bonds or covalent linkages. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl ®-3-aminopiperidine-1-carboxylate
- tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3,5-diaminopiperidine-1-carboxylate is unique due to the presence of two amino groups at positions 3 and 5, which can participate in a variety of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in multiple fields.
Properties
Molecular Formula |
C10H21N3O2 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3,5-diaminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,11-12H2,1-3H3 |
InChI Key |
AURXMZJBWLDTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)N |
Origin of Product |
United States |
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